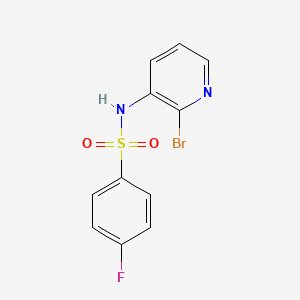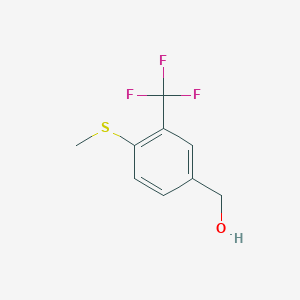
(1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Diphenyl-1H-benzimidazole-5-boronic acid is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The boronic acid functional group in this compound adds to its versatility, making it useful in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid typically involves the formation of the benzimidazole core followed by the introduction of the boronic acid group. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,2-Diphenyl-1H-benzimidazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazoles.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of an aryl halide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzimidazoles.
Substitution: Biaryl compounds.
科学的研究の応用
1,2-Diphenyl-1H-benzimidazole-5-boronic acid has several scientific research applications:
作用機序
The mechanism of action of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid depends on its application:
Suzuki-Miyaura Cross-Coupling: The boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Antimicrobial and Anticancer Activity: The benzimidazole core interacts with various molecular targets, including DNA and enzymes, leading to the inhibition of cell growth and proliferation.
類似化合物との比較
1,2-Diphenyl-1H-benzimidazole-5-boronic acid can be compared with other similar compounds:
1,2-Diphenyl-1H-imidazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
1,2-Diphenyl-1H-benzimidazole: Similar structure but without the boronic acid group, limiting its applications in Suzuki-Miyaura reactions.
Phenylboronic Acid: Contains the boronic acid group but lacks the benzimidazole core, reducing its biological activity.
These comparisons highlight the unique combination of the benzimidazole core and boronic acid group in (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C19H15BN2O2 |
|---|---|
分子量 |
314.1 g/mol |
IUPAC名 |
(1,2-diphenylbenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1-13,23-24H |
InChIキー |
BOURHDYEEDAGKE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexanone, 2-[(phenylmethoxy)methyl]-](/img/structure/B8474280.png)
![Imidazo[1,2-a]pyridine,5-[(4-chlorobutyl)thio]-](/img/structure/B8474286.png)
![2-(Pyridin-3-yl)-4-phenethylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8474290.png)

![2-[2-(5-Nitrofuran-2-yl)ethenyl]-1-(3-phenoxypropyl)-1H-imidazole](/img/structure/B8474305.png)


![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)



